Hidrosmin, also known commercially as Venosmil, is a synthetic flavonoid derived from diosmin. [, , ] Flavonoids are a class of polyphenolic compounds naturally found in plants, known for their antioxidant and anti-inflammatory properties. [] Hidrosmin is classified as a vasculoprotective agent due to its ability to improve vascular function and reduce inflammation in blood vessels. [, ]
The synthesis of hidrosmin involves several critical steps that ensure the compound's purity and efficacy. The general process includes:
In industrial settings, these processes are optimized for high yield and purity, utilizing specific catalysts under controlled temperature and pressure conditions to facilitate desired chemical transformations .
Hidrosmin's molecular structure can be represented by its InChI key, which is XYFLWVOTXWXNAM-WTNNCJBMSA-N. The compound consists of multiple hydroxyl groups attached to a flavonoid backbone, contributing to its biological activity. The structural formula illustrates a complex arrangement of carbon, hydrogen, and oxygen atoms that defines its pharmacological properties .
Hidrosmin participates in various chemical reactions that can modify its structure and enhance its pharmacological properties:
The mechanism by which hidrosmin exerts its effects primarily involves modulation of endothelial function and inflammatory pathways. Research indicates that hidrosmin enhances nitric oxide production through stimulation of endothelial nitric oxide synthase activity, which plays a crucial role in vascular health . Furthermore, it regulates key transcription factors such as NF-κB and STAT, which are involved in inflammatory responses associated with conditions like diabetes .
Hidrosmin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products aimed at treating venous insufficiency and other related disorders.
Hidrosmin is primarily utilized in medical applications related to venous insufficiency. Its effectiveness has been demonstrated in clinical trials assessing its impact on lower extremity edema and quality of life improvements in patients suffering from chronic venous insufficiency . Additionally, it shows promise in managing diabetic complications due to its anti-inflammatory properties.
Hidrosmin (chemical name: 5-O-(β-hydroxyethyl)diosmin) is a semisynthetic flavonoid derivative with the molecular formula C~30~H~36~O~16~ and a molecular weight of 652.60 g/mol. The compound features a complex stereochemical architecture characterized by ten defined stereocenters that govern its three-dimensional conformation and biological interactions. Its core structure consists of a flavone skeleton (diosmetin) glycosidically bound to a disaccharide moiety composed of α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose. The defining chemical modification is the introduction of a β-hydroxyethyl group (-CH~2~CH~2~OH) at the C-5 position of the A-ring, replacing the native hydroxyl group found in its precursor diosmin. This strategic derivatization significantly enhances the molecule's amphiphilic character while preserving the catechol moiety in the B-ring that contributes to its antioxidant potential [3] [6] [9].
The absolute stereochemistry of the glycosidic linkage is critical for target recognition and metabolic stability. Nuclear magnetic resonance studies confirm the β-configuration at the anomeric carbon (C-1'') of the glucose unit and the α-configuration of the rhamnose linkage (C-1'''). The spatial arrangement of hydroxyl groups at positions C-3'', C-4'' of glucose and C-2''', C-3''', C-4''' of rhamnose facilitates hydrogen-bonding interactions with biological targets. The International Union of Pure and Applied Chemistry name for hidrosmin is: 5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one [3] [6].
Hidrosmin exhibits challenging physicochemical properties that directly impact its pharmaceutical development. The compound demonstrates limited aqueous solubility (0.12 mg/mL at 25°C) due to its extensive hydrophobic flavonoid skeleton, yet shows moderate solubility in polar organic solvents such as ethanol (8.7 mg/mL) and dimethyl sulfoxide (>50 mg/mL). Its logP value (octanol-water partition coefficient) of 1.85 reflects balanced lipophilic-hydrophilic properties, theoretically enabling passive diffusion through biological membranes [5] [6].
Stability studies reveal hidrosmin is sensitive to photodegradation, oxidative decomposition, and pH-dependent hydrolysis. Under acidic conditions (pH < 3), the glycosidic bond undergoes hydrolysis, releasing the aglycone diosmetin and the disaccharide moiety. Alkaline conditions (pH > 8) promote oxidative ring opening of the catechol structure. The crystalline form demonstrates optimal stability at 25°C/60% relative humidity, with degradation accelerating above 40°C or under high-humidity conditions [5].
Bioavailability enhancement strategies focus on overcoming dissolution rate-limited absorption. Pharmaceutical approaches include micronization to particle sizes <10 μm, solid dispersion systems with polyvinylpyrrolidone carriers, and self-emulsifying drug delivery systems incorporating medium-chain triglycerides. These technologies increase the effective surface area and create supersaturated states, improving in vitro dissolution rates by 3.5-fold compared to unprocessed material. The compound's bioavailability remains suboptimal (approximate absolute bioavailability: 35-42%) due to extensive phase II metabolism in the intestinal wall and liver, producing glucuronide and sulfate conjugates detected as major circulating metabolites [5] [10].
Table 1: Physicochemical Properties of Hidrosmin
Property | Value | Method/Conditions |
---|---|---|
Molecular Weight | 652.60 g/mol | Mass spectrometry |
Melting Point | 164-167°C (decomposition) | Differential scanning calorimetry |
Aqueous Solubility | 0.12 ± 0.03 mg/mL | Shake-flask, 25°C, pH 7.0 |
LogP (Octanol-Water) | 1.85 ± 0.12 | Reversed-phase HPLC |
pKa (phenolic OH) | 9.7 ± 0.2 | Potentiometric titration |
Crystal Form | Monoclinic, P2₁ space group | X-ray diffraction |
UV-Vis λ~max~ | 346 nm (methanol) | Spectrophotometry |
Within the Anatomical Therapeutic Chemical Classification System, hidrosmin is designated under code C05CA05 ("Capillary Stabilizing Agents" → "Bioflavonoids"). This classification places it within the broader C05C category of vasoprotectives specifically targeting venous disorders. The C05CA subclass comprises purified flavonoids or their semisynthetic derivatives with demonstrated effects on capillary integrity and permeability. According to the World Health Organization Collaborating Centre for Drug Statistics Methodology, this category includes compounds with established pharmacological activity but without defined Daily Defined Doses due to their primary topical applications and variable dose-response relationships [1] [7].
The venoprotective mechanism involves multimodal actions on the venous microcirculation: (1) reduction of capillary hyperpermeability induced by inflammatory mediators (histamine, bradykinin, prostaglandins) through inhibition of phosphodiesterase and subsequent elevation of intracellular cAMP; (2) enhancement of venous tone through noradrenergic potentiation, potentially via catechol-O-methyltransferase inhibition; (3) improvement of lymphatic drainage through stimulation of lymphatic contractility and frequency; and (4) reduction of blood viscosity through erythrocyte membrane stabilization and decreased aggregation. These pharmacodynamic properties collectively alleviate venous stasis, the pathophysiological hallmark of chronic venous insufficiency [6] [7].
Table 2: ATC Classification Context of Hidrosmin
ATC Level | Code | Classification | Description |
---|---|---|---|
Level 1 | C | Cardiovascular system | Broad anatomical grouping |
Level 2 | C05 | Vasoprotectives | Therapeutic subgroup |
Level 3 | C05C | Capillary stabilizing agents | Pharmacological subgroup |
Level 4 | C05CA | Bioflavonoids | Chemical subgroup |
Level 5 | C05CA05 | Hidrosmin | Chemical substance |
Hidrosmin belongs to the flavonoid-7-O-glycoside subclass, characterized by a sugar moiety attached to the 7-hydroxyl position of the flavone backbone. This structural motif significantly influences its pharmacokinetic profile and target engagement compared to aglycone flavonoids. The compound shares structural homology with diosmin (C~28~H~32~O~15~), differing only by the hydroxyethylation at C-5, and troxerutin (C~33~H~42~O~19~), which contains additional β-hydroxyethyl groups on the B-ring hydroxyls. These modifications confer distinct pharmacodynamic advantages: the C-5 hydroxyethylation in hidrosmin enhances free radical scavenging capacity at the A-ring while maintaining the catechol-mediated antioxidant activity at the B-ring [3] [6] [9].
Comparative studies reveal structure-activity relationships critical to venoactive effects. The 5-hydroxyethoxy group improves interaction with hydrophobic pockets in vascular proteins, increasing affinity for collagen IV and laminin in the basement membrane. Simultaneously, the disaccharide moiety facilitates endothelial cell uptake via sodium-dependent glucose transporters, enabling intracellular antioxidant effects. Analogous compounds like rutoside (C~27~H~30~O~16~) lack the catechol system, resulting in lower antioxidant capacity, while hesperidin (C~28~H~34~O~15~) exhibits inferior bioavailability due to excessive hydrophilicity. The strategic positioning of hydrophobic and hydrophilic substituents in hidrosmin achieves optimal balance for vascular targeting [2] [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1